molecular formula C16H25NO2 B563368 rac N-Desmethyl Venlafaxine-d3 CAS No. 1189980-40-2

rac N-Desmethyl Venlafaxine-d3

Cat. No. B563368
Key on ui cas rn: 1189980-40-2
M. Wt: 266.399
InChI Key: MKAFOJAJJMUXLW-FIBGUPNXSA-N
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Patent
US04761501

Procedure details

By replacing 1-[α-(aminomethyl)benzyl]cyclohexanol with a molar equivalent amount of 1-[2-amino-1(p-methoxyphenyl)ethyl]cyclohexanol in Example 7, 1-[1-(4-methoxyphenyl)-2-methylamino)-ethyl]cyclohexanol hydrochloride (m.p. 164°-166° C.) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cyclohexanol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[CH2:2]C(C1(O)CCCCC1)C1C=CC=CC=1.[NH2:17][CH2:18][CH:19]([C:28]1([OH:34])[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1)[C:20]1[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][CH:21]=1.Cl.C1(O)CCCCC1>>[CH3:27][O:26][C:23]1[CH:22]=[CH:21][C:20]([CH:19]([C:28]2([OH:34])[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]2)[CH2:18][NH:17][CH3:2])=[CH:25][CH:24]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(C1=CC=CC=C1)C1(CCCCC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(C1=CC=C(C=C1)OC)C1(CCCCC1)O
Step Three
Name
cyclohexanol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(CCCCC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C(CNC)C1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04761501

Procedure details

By replacing 1-[α-(aminomethyl)benzyl]cyclohexanol with a molar equivalent amount of 1-[2-amino-1(p-methoxyphenyl)ethyl]cyclohexanol in Example 7, 1-[1-(4-methoxyphenyl)-2-methylamino)-ethyl]cyclohexanol hydrochloride (m.p. 164°-166° C.) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cyclohexanol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[CH2:2]C(C1(O)CCCCC1)C1C=CC=CC=1.[NH2:17][CH2:18][CH:19]([C:28]1([OH:34])[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1)[C:20]1[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][CH:21]=1.Cl.C1(O)CCCCC1>>[CH3:27][O:26][C:23]1[CH:22]=[CH:21][C:20]([CH:19]([C:28]2([OH:34])[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]2)[CH2:18][NH:17][CH3:2])=[CH:25][CH:24]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(C1=CC=CC=C1)C1(CCCCC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(C1=CC=C(C=C1)OC)C1(CCCCC1)O
Step Three
Name
cyclohexanol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(CCCCC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C(CNC)C1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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